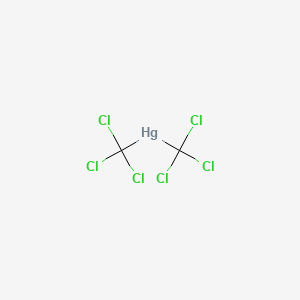
Bis(trichloromethyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trichloromethyl)mercury: is an organomercury compound with the molecular formula C₂Cl₆Hg . It is a colorless solid that is highly toxic and sensitive to light. This compound is primarily used in research settings due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(trichloromethyl)mercury can be synthesized through the reaction of sodium trichloroacetate with mercuric chloride or mercuric acetate . The reaction typically involves heating the reactants in a solvent such as dimethoxyethane at reflux temperature . The reaction can be represented as follows:
2NaCCl3COO+HgCl2→Hg(CCl3)2+2NaCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its limited use outside of research applications. the laboratory synthesis methods can be scaled up for industrial purposes with appropriate safety measures.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(trichloromethyl)mercury undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form and .
Reduction: It can be reduced to form and .
Substitution: It reacts with reagents such as potassium iodide to form trichloromethyl iodide and mercuric iodide .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like potassium iodide and hydrogen cyanide are commonly used.
Major Products:
Oxidation: Carbon tetrachloride and mercuric chloride.
Reduction: Mercury and trichloromethane.
Substitution: Trichloromethyl iodide and mercuric iodide.
Applications De Recherche Scientifique
Bis(trichloromethyl)mercury has several applications in scientific research:
Chemistry: It is used in the study of organomercury compounds and their reactivity.
Biology and Medicine: While its direct applications in biology and medicine are limited due to its toxicity, it is used in research to understand the effects of mercury compounds on biological systems.
Mécanisme D'action
The mechanism of action of bis(trichloromethyl)mercury involves its ability to form free radicals upon exposure to light. These free radicals can then react with other molecules, leading to various chemical transformations. The compound primarily targets carbon-hydrogen bonds and carbon-carbon bonds , leading to their cleavage and the formation of new products .
Comparaison Avec Des Composés Similaires
- Dimethylmercury (CH₃)₂Hg
- Diethylmercury (C₂H₅)₂Hg
- Phenylmercuric chloride (C₆H₅HgCl)
- Triphosgene (bis(trichloromethyl)carbonate)
Uniqueness: Bis(trichloromethyl)mercury is unique due to its high reactivity and ability to form free radicals upon exposure to light. This property makes it particularly useful in photolysis studies and in understanding the behavior of organomercury compounds under various conditions .
Propriétés
Numéro CAS |
6795-81-9 |
|---|---|
Formule moléculaire |
C2Cl6Hg |
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
bis(trichloromethyl)mercury |
InChI |
InChI=1S/2CCl3.Hg/c2*2-1(3)4; |
Clé InChI |
MHPVYDSEDMUGIA-UHFFFAOYSA-N |
SMILES canonique |
C(Cl)(Cl)(Cl)[Hg]C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


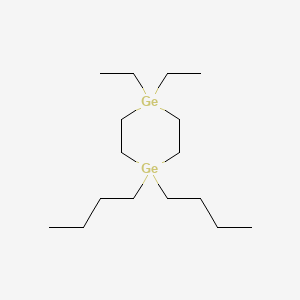
![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
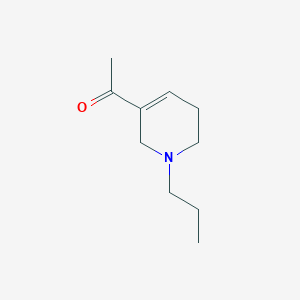
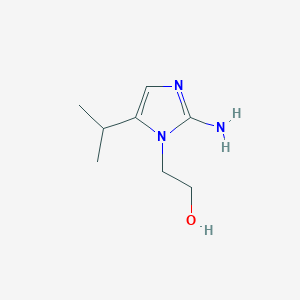
![Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-](/img/structure/B13801507.png)
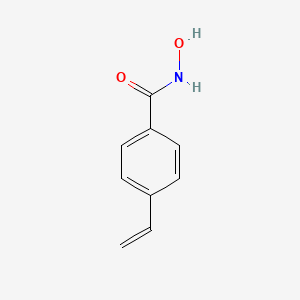
![2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-](/img/structure/B13801515.png)
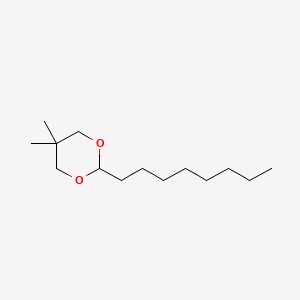
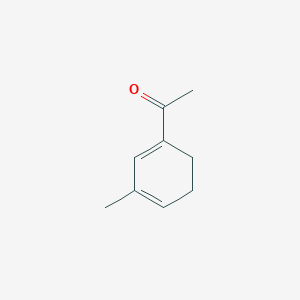
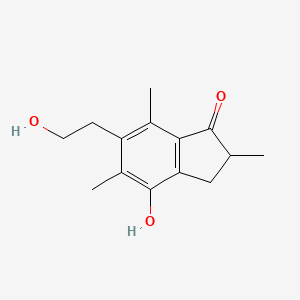
![[(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-methoxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate](/img/structure/B13801538.png)
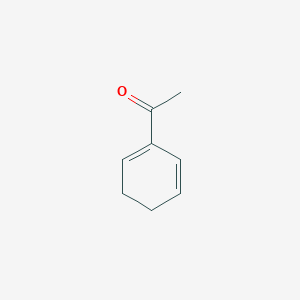
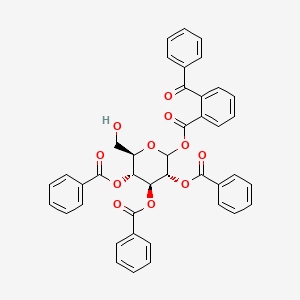
![4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13801567.png)
